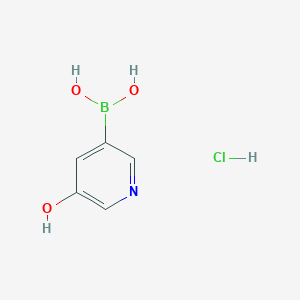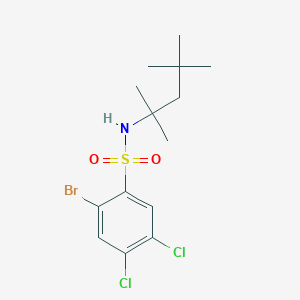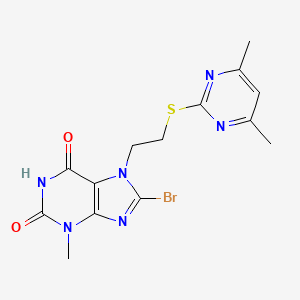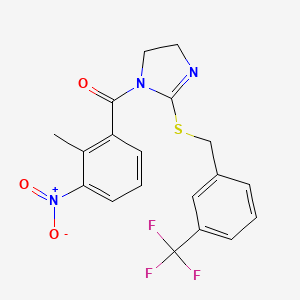
5-Hydroxypyridine-3-boronic acid, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypyridine-3-boronic acid, HCl is a chemical compound with the molecular formula CHBClNO . It is an important synthetic organic compound used in the field of chemistry and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The average mass of the molecule is 175.378 Da and the monoisotopic mass is 175.020752 Da .Chemical Reactions Analysis
Boronic acids, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst .Scientific Research Applications
Metal-Chelating Pharmacophore Synthesis
- Boronic acid derivatives, like 5-Hydroxypyridine-3-boronic acid, have been used to accelerate electrophilic activation in the synthesis of metal-chelating pharmacophores. This process has shown high efficiency and is important for drug development, as demonstrated in the synthesis of iron-chelating active pharmaceutical ingredients (Ke et al., 2022).
Catalysis in Hexose Dehydration
- In combination with various salts, boric acid derivatives play a role as weak Lewis acid catalysts in the aqueous dehydration of fructose to 5-hydroxymethylfurfural (HMF), a reaction important in green chemistry (Hansen, Mielby, & Riisager, 2011).
Crystallographic Studies
- 5-Hydroxypyridine-3-boronic acid derivatives have been involved in crystallographic studies to understand the structural differences in heterocycles formed from reactions with boronic acids (Höpfl et al., 1999).
Aza-Michael Additions Catalysis
- Boronic acids, including derivatives like 5-Hydroxypyridine-3-boronic acid, have been used as catalysts in aza-Michael additions, a type of chemical reaction important in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Enantioselective Synthesis
- Research has shown the use of 3-hydroxypyridine in the enantioselective synthesis of complex organic compounds, demonstrating the versatility of pyridine derivatives in organic chemistry (Sakagami, Kamikubo, & Ogasawara, 1996).
Insulin-Mimetic Activities
- Metal complexes with 3-hydroxypyridine-2-carboxylic acid have shown insulin-mimetic activities, highlighting the potential biomedical applications of hydroxypyridine derivatives (Nakai et al., 2005).
Boronic Acid Catalysis
- Boronic acids, including 5-Hydroxypyridine-3-boronic acid derivatives, have been studied for their role as catalysts in various organic reactions, highlighting their importance in chemical synthesis (Hall, 2019).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be key reagents in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a role in various chemical transformations, including the petasis reaction, c–n and c–o coupling (chan-lam coupling), liebeskind-srogl coupling, regioselective deuteration, and sulfonamide formation .
Pharmacokinetics
For instance, boronic acids are known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
Boronic acids are known to be useful in various chemical transformations, including the formation of carbon–carbon bonds in the sm cross-coupling reaction .
Action Environment
The action of 5-Hydroxypyridine-3-boronic acid, HCl can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which boronic acids are commonly used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Future Directions
Properties
IUPAC Name |
(5-hydroxypyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h1-3,8-10H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFJPPVDJOYVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)


![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2419468.png)
![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2419470.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)


![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2419481.png)
